2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
This compound is a bis-pyranone derivative featuring two 3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl moieties linked via a central carbon atom substituted with a 3,4-dimethoxyphenyl group. The structure is characterized by:
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-28-15-4-3-10(5-16(15)29-2)17(20-18(26)13(24)6-11(8-22)30-20)21-19(27)14(25)7-12(9-23)31-21/h3-7,17,22-23,26-27H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLORGUQLQZLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of syringylglycerol with esculetin . This reaction requires precise control of temperature and pH to ensure the correct formation of the pyranone rings.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as catalytic protodeboronation and hydromethylation have been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and other reduced forms of the compound .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to this pyranone exhibit significant antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyranones can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyranones have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The inhibition of TNFα (Tumor Necrosis Factor-alpha) signaling pathways by similar compounds highlights the therapeutic potential of this class .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Compounds containing pyranone structures have been reported to show activity against bacteria and fungi, indicating that this specific compound could be explored as a natural antimicrobial agent .
Potential in Cancer Therapy
The ability of certain pyranones to induce apoptosis (programmed cell death) in cancer cells has garnered attention. This compound's structural components may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .
Case Studies
Mechanism of Action
The mechanism by which 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes . The exact pathways and targets are still under investigation, but preliminary studies suggest significant activity in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations on the pyranone core, aromatic groups, and biological activity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyranone Derivatives
| Compound Name / ID | Substituents on Pyranone Core | Aromatic Group | Key Biological Activity (MIC Range) | Synthesis Method | Reference |
|---|---|---|---|---|---|
| Target Compound | 3-OH, 6-(CH2OH), 4-Oxo | 3,4-Dimethoxyphenyl | Not reported (theoretical) | Multi-step condensation | |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives (e.g., compound 8c in ) | 3-OH, 6-CH3, 4-Oxo | 4'-Methylcoumarin-7-yl | Antibacterial (MIC: 8–32 µg/mL) | TBTU-mediated coupling | |
| 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-... (FDB016466 in ) | 5,7-OH, 6-substituted sugar moiety | 3,4-Dihydroxyphenyl | Antioxidant (flavonoid-like activity) | Glycosylation of flavanone | |
| 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5-one | 3-OH, 6-(CH2OH), 4-Oxo | 4-Bromophenyl, m-Tolyl | Not reported (structural study) | One-pot cyclization | |
| 2,3-Dihydro-2,2-dimethyl-6-(2-methoxyphenyl)-4H-pyran-4-one () | 2,2-Dimethyl, 4-Oxo | 2-Methoxyphenyl | Not reported (synthetic intermediate) | Friedel-Crafts acylation |
Key Findings:
Substituent Impact on Bioactivity: The hydroxymethyl group at position 6 (present in the target compound and analogs) enhances water solubility compared to methyl or bulky substituents . Methoxy vs.
Antimicrobial Activity :
- Compound 8c () demonstrated potent activity against S. aureus (MIC: 8 µg/mL), attributed to its 4'-methylcoumarin carboxamide side chain. The target compound lacks this moiety, suggesting possible differences in mechanism .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions (similar to ’s method for pyranone derivatives), whereas glycosylated analogs () require enzymatic or chemical glycosylation .
Physicochemical Properties :
- Hydrogen Bonding : The dual hydroxymethyl and hydroxyl groups in the target compound may improve crystallinity compared to ’s dimethyl-substituted analog, as seen in SHELXT-refined structures () .
Biological Activity
The compound 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , also known by its CAS number 136997-64-3, is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 712.7 g/mol. Its structure includes multiple hydroxyl groups, methoxy substituents, and a pyranone core, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of hydroxyl groups in the pyranone structure is often linked to free radical scavenging activity. This mechanism can help mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases .
Anticancer Properties
Studies have shown that derivatives of pyranones can inhibit cancer cell proliferation through various pathways. For instance:
- Inhibition of PI3K/Akt Pathway : Some compounds have been found to downregulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth in xenograft models .
- Gene Expression Modulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, promoting cancer cell death .
In Vitro Studies
Recent studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of PI3K/Akt signaling |
| HeLa (Cervical) | 18 | Modulation of gene expression |
These results suggest that the compound has selective toxicity towards cancer cells while sparing normal cells .
In Vivo Studies
In vivo experiments using animal models have corroborated the in vitro findings. Notably:
- Tumor Xenograft Models : Treatment with the compound resulted in significant tumor size reduction compared to controls, indicating its potential as an anticancer agent .
Case Studies
- Breast Cancer Treatment : A study evaluated the efficacy of the compound in MCF-7 xenograft models. Results showed a marked decrease in tumor volume after treatment over four weeks, highlighting its potential as a therapeutic agent for breast cancer .
- Lung Cancer Research : Another investigation focused on A549 cells treated with varying concentrations of the compound. The study concluded that higher concentrations led to increased apoptosis rates, suggesting a dose-dependent response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
